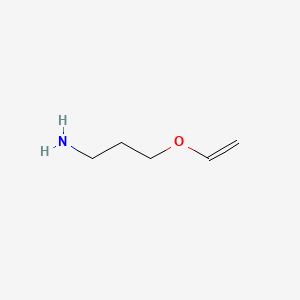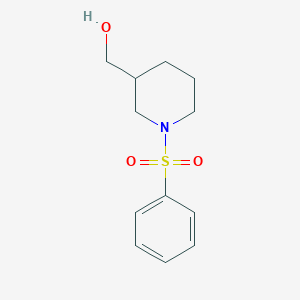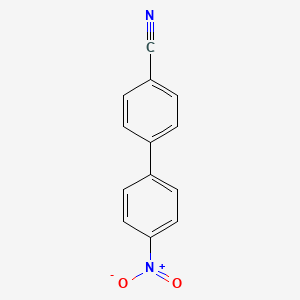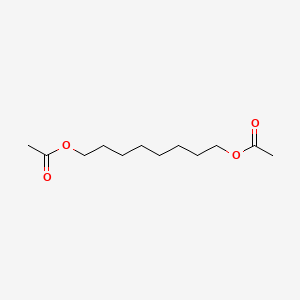
4-Methylbenzhydryl chloride
Descripción general
Descripción
4-Methylbenzhydryl chloride is an organic compound that belongs to the class of benzhydryl chlorides. It is characterized by the presence of a methyl group attached to the benzhydryl moiety. This compound is used in various chemical synthesis processes, particularly in the preparation of resins and as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
4-Methylbenzhydryl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and resins. It is particularly useful in solid-phase peptide synthesis.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers and resins, which are essential in various industrial applications.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methylbenzhydryl chloride, also known as 1-[chloro(phenyl)methyl]-4-methylbenzene, is primarily used in the field of peptide synthesis . Its primary targets are amines, alcohols, sulfamates, thiols, and phenols . These targets play crucial roles in various biochemical reactions, serving as building blocks for larger molecules or as catalysts for chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as the Fmoc strategy . This strategy involves the attachment of the this compound to the target molecules, facilitating their use in subsequent reactions . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .
Result of Action
The result of this compound’s action is the facilitation of peptide synthesis . By attaching to amines, alcohols, sulfamates, thiols, and phenols, it enables these molecules to participate in further reactions, contributing to the synthesis of larger peptide chains .
Análisis Bioquímico
Biochemical Properties
4-Methylbenzhydryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. It interacts with enzymes such as proteases and transferases, facilitating the attachment of amines, alcohols, sulfamates, thiols, and phenols. These interactions are crucial for the formation of stable intermediates during the synthesis process .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of specific signaling proteins, leading to changes in cellular responses and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms covalent bonds with target molecules, leading to the formation of stable intermediates. This process can inhibit or activate enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzhydryl chloride can be synthesized through the chlorination of 4-methylbenzhydrol. The reaction typically involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzhydryl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chloride group is replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form 4-methylbenzhydryl alcohol or further to 4-methylbenzoic acid.
Reduction: Reduction of this compound can yield 4-methylbenzhydryl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include 4-methylbenzhydryl amine, 4-methylbenzhydryl alcohol, and 4-methylbenzhydryl thiol.
Oxidation: Products include 4-methylbenzhydryl alcohol and 4-methylbenzoic acid.
Reduction: The major product is 4-methylbenzhydryl hydride.
Comparación Con Compuestos Similares
Similar Compounds
Benzhydryl chloride: Similar in structure but lacks the methyl group.
4-Methylbenzhydryl bromide: Similar but contains a bromine atom instead of chlorine.
2-Chlorotrityl chloride: Another chlorinated benzhydryl compound used in similar applications.
Uniqueness
4-Methylbenzhydryl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the stability of intermediates formed during reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects.
Propiedades
IUPAC Name |
1-[chloro(phenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSKPOVJIKVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405110 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-14-6 | |
| Record name | 4-Methylbenzhydryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)








![Methyl 3-{4-[(mesitylsulfonyl)oxy]phenyl}acrylate](/img/structure/B1352277.png)

